![molecular formula C15H20N2O2S B3169690 N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride CAS No. 937655-97-5](/img/structure/B3169690.png)

N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride

Vue d'ensemble

Description

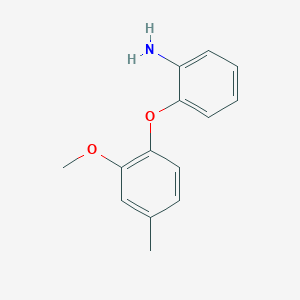

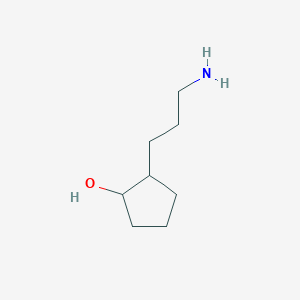

The compound seems to be a complex organic molecule. It contains functional groups such as methoxy (-OCH3), methyl (-CH3), and an amine (-NH2). The presence of these functional groups suggests that it could be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of similar compounds often involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Chemical Reactions Analysis

The compound, due to the presence of functional groups like methoxy, methyl, and amine, could potentially undergo a variety of chemical reactions. These could include reactions with acids, bases, and other organic compounds .Applications De Recherche Scientifique

Metabolism and Toxicokinetics

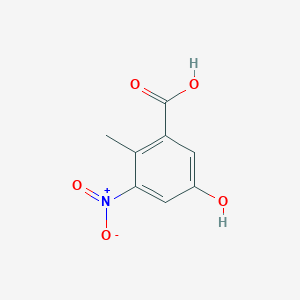

Research has explored the metabolism of related psychoactive phenethylamines in biological systems. For instance, a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002). Another study focused on the toxicokinetics and analytical toxicology of NBOMe derivatives, shedding light on the metabolic pathways, plasma protein binding, and detectability in urine, which is crucial for understanding the toxicological profile of such compounds (Richter et al., 2019).

Cardioprotective Potential

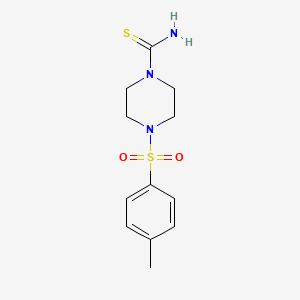

A study on 2-arylimino-1,3-thiazole derivatives investigated their cardioprotective activity in vitro, revealing that certain compounds exhibited moderate to high effects in delaying constrictor responses of isolated rat aorta rings, suggesting potential therapeutic applications for cardiovascular diseases (Drapak et al., 2019).

Analytical Detection and Characterization

Analytical methods have been developed for the detection and characterization of psychoactive substances, including those structurally related to the compound . For example, high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods have been utilized for the determination of NBOMe derivatives in biological samples, aiding in clinical toxicology testing (Poklis et al., 2013).

Potential for Adverse Effects

Studies on NBOMe derivatives, which share structural similarities with the compound , have highlighted their potential for severe toxicity and adverse cardiovascular effects, including arrhythmias and cardiotoxicity. This underscores the importance of understanding the pharmacological and toxicological profiles of such compounds for safety assessments and therapeutic development (Yoon et al., 2019).

Mécanisme D'action

Target of Action

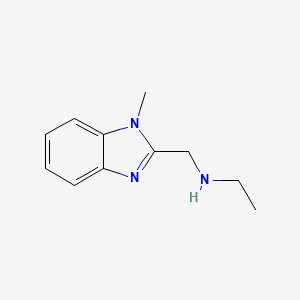

The compound, also known as (2-Methoxy-4-methyl-thiazol-5-ylmethyl)-[2-(4-methoxy-phenyl)-ethyl]-amine, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors involved in critical biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets by forming covalent bonds, hydrogen bonds, or through π-π stacking interactions . The specific mode of action would depend on the nature of the target and the specific functional groups present in the compound .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, microbial growth, viral replication, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally well-absorbed and can be metabolized by the liver . The methoxy groups in the compound may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Based on the known effects of thiazole derivatives, it could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action of this compound, like other thiazole derivatives, can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific characteristics of the target cells or tissues

Propriétés

IUPAC Name |

N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-11-14(20-15(17-11)19-3)10-16-9-8-12-4-6-13(18-2)7-5-12/h4-7,16H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYTYHVKAVEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)CNCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169612.png)

![2-(3,6-Dicyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169620.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169626.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169633.png)

![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)

amine](/img/structure/B3169714.png)